(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine is a chemical compound that features a unique structure with a difluorobenzo dioxole moiety
Preparation Methods
The synthesis of (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine typically involves the introduction of the difluorobenzo dioxole group into an ethylamine framework. One common method involves the reaction of 2,2-difluorobenzo dioxole with an appropriate ethylamine derivative under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moiety, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers with enhanced stability.
Mechanism of Action
The mechanism of action of (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine involves its interaction with molecular targets, such as enzymes or receptors. The difluorobenzo dioxole moiety may play a crucial role in binding to these targets, influencing the compound’s activity and specificity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to (1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine include:
1-(4-Fluorophenyl)piperazine: This compound features a fluorophenyl group and is used in various chemical syntheses.
2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in polymer chemistry.
tert-Butyl carbamate: Commonly used as a protecting group in organic synthesis.
The uniqueness of this compound lies in its difluorobenzo dioxole structure, which imparts specific chemical properties and reactivity.
Biological Activity
(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine, also known as (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological evaluations, and implications for pharmacological applications.
The compound has the following chemical characteristics:
- IUPAC Name : (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride
- Molecular Formula : C9H10ClF2NO2
- Molecular Weight : 237.63 g/mol
- CAS Number : 2061996-63-0
- Purity : 95.00% .
The biological activity of this compound is primarily linked to its structural features that resemble known pharmacophores. The presence of the difluorobenzo[d]dioxole moiety suggests potential interactions with various biological targets.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to the benzodioxole structure:
- Insecticidal Activity : A recent study evaluated the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. Among the compounds tested, certain derivatives exhibited significant larvicidal activity with LC50 values indicating effective concentrations for pest control. Notably, compounds with methylenedioxy substitutions showed enhanced activity compared to others .
- Toxicity Assessments : The same study reported that some derivatives demonstrated low toxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), suggesting a favorable safety profile for potential therapeutic applications .
- Pharmacological Potential : The benzodioxole framework has been associated with various pharmacological activities including antibacterial and anti-inflammatory effects. Research on similar compounds indicates that modifications in substituents can significantly alter their biological profiles .
Data Table: Biological Activity Summary
Compound Name | Activity Type | LC50 (μM) | Toxicity Level |
---|---|---|---|
3,4-(Methylenedioxy) cinnamic acid | Larvicidal | 28.9 | Non-cytotoxic up to 5200 |
This compound | Potential Insecticidal | TBD | TBD |
Implications for Future Research
The promising results from studies on related compounds highlight the potential of this compound in developing new insecticides or pharmaceuticals with reduced toxicity profiles. Future research should focus on:
- Structural Optimization : Investigating how variations in the chemical structure affect biological activity and toxicity.
- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their effects on target organisms or cells.
- Clinical Trials : Evaluating the efficacy and safety of these compounds in vivo to establish their therapeutic potential.
Properties
IUPAC Name |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTSTJVNWKVHDE-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.